4-(morpholin-4-yl)benzene-1-sulfonamide
Overview
Description
4-(morpholin-4-yl)benzene-1-sulfonamide is a versatile chemical compound with a unique structure that allows for diverse applications. It is used in various fields, including drug development, catalysis, and scientific research.
Preparation Methods
The synthesis of 4-(morpholin-4-yl)benzene-1-sulfonamide involves several synthetic routes and reaction conditions. One common method includes the reaction of morpholine with benzene-1-sulfonyl chloride under controlled conditions to yield the desired product. Industrial production methods often involve optimizing reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
4-(morpholin-4-yl)benzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(morpholin-4-yl)benzene-1-sulfonamide is widely used in scientific research due to its unique properties In chemistry, it serves as a building block for synthesizing more complex molecules In biology, it is used in the study of enzyme inhibition and protein interactionsIn industry, it is used in catalysis and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-(morpholin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific enzyme or protein it targets .
Comparison with Similar Compounds
4-(morpholin-4-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as sulfonamide-based drugs. These compounds share a common sulfonamide functional group but differ in their specific structures and applications. For example, sulfamethazine and sulfadiazine are sulfonamide drugs used in veterinary medicine and as antibacterial agents, respectively . The uniqueness of this compound lies in its morpholine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-morpholin-4-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c11-16(13,14)10-3-1-9(2-4-10)12-5-7-15-8-6-12/h1-4H,5-8H2,(H2,11,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAKCUQBRSBCQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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